N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-methoxybenzamide
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Overview
Description
N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-methoxybenzamide is a synthetic compound belonging to the xanthene family. This compound has garnered attention due to its potential therapeutic and environmental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-methoxybenzamide typically involves the reaction of 5-chloro-9-oxo-9H-xanthene-3-carboxylic acid with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Halogen substitution reactions can occur at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-methoxybenzamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its xanthene core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-methoxybenzamide involves its interaction with specific molecular targets. The xanthene core allows it to intercalate into DNA, potentially inhibiting DNA replication and transcription. Additionally, it may interact with various enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3-methoxybenzamide: Similar structure but with a methoxy group at a different position.
N-(5-chloro-9-oxo-9H-xanthen-3-yl)benzamide: Lacks the methoxy group.
N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-(2-fluorophenoxy)acetamide: Contains a fluorophenoxy group instead of a methoxy group.
Uniqueness
N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-methoxybenzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 2-position may enhance its solubility and interaction with biological targets compared to its analogs.
Properties
IUPAC Name |
N-(5-chloro-9-oxoxanthen-3-yl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO4/c1-26-17-8-3-2-5-14(17)21(25)23-12-9-10-13-18(11-12)27-20-15(19(13)24)6-4-7-16(20)22/h2-11H,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOXBNGUBDEDCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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